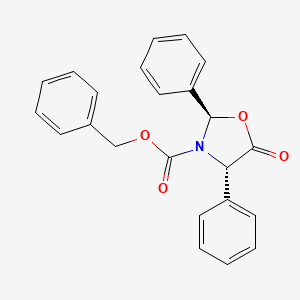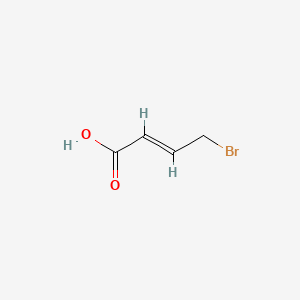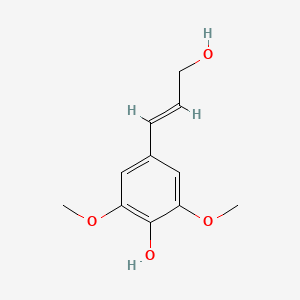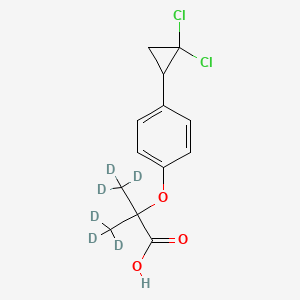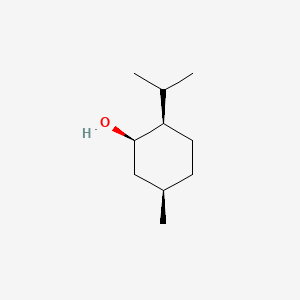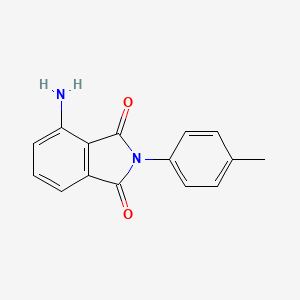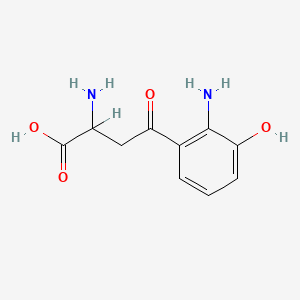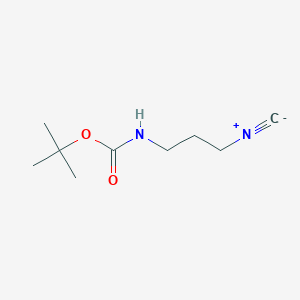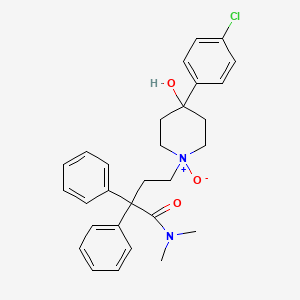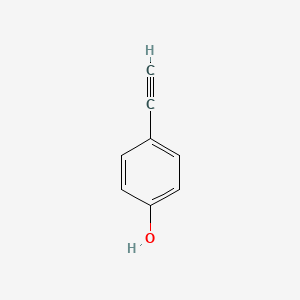
Phenol, 4-ethynyl-
描述
Phenol, 4-ethynyl- is an organic compound with the molecular formula C8H6O It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group
Synthetic Routes and Reaction Conditions:
Ipso-Hydroxylation of Arylboronic Acids: One of the efficient methods for synthesizing substituted phenols, including Phenol, 4-ethynyl-, involves the ipso-hydroxylation of arylboronic acids.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions.
Industrial Production Methods: Industrial production methods for Phenol, 4-ethynyl- are not extensively documented. the scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids suggests potential for industrial applications .
Types of Reactions:
Electrophilic Aromatic Substitution: Phenol, 4-ethynyl- undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Oxidation and Reduction: Phenol, 4-ethynyl- can be oxidized to quinones and reduced to hydroquinones.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Dilute nitric acid to avoid undesired oxidation reactions.
Oxidation: Reagents like hydrogen peroxide or organic hypervalent iodine.
Major Products:
Halogenated Phenols: Products of halogenation reactions.
Quinones and Hydroquinones: Products of oxidation and reduction reactions.
作用机制
Target of Action
Phenolic compounds, including “Phenol, 4-ethynyl-”, are known to interact with a wide range of targets in biological systems . They are active against various micro-organisms, including some fungi and viruses . They have been used to disinfect skin and to relieve itching . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Mode of Action
Phenol is a potent proteolytic agent . Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . This interaction with its targets leads to changes in the cellular structure and function .
Biochemical Pathways
Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, are all part of this pathway .
Pharmacokinetics
It is known that phenolic compounds can incorporate into erythrocytes and liposomal membranes . This suggests that they may have good bioavailability and can be distributed throughout the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Phenol, 4-ethynyl-”.
Result of Action
Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis . They down-regulate oncogenic survival kinases such as PI3K and Akt, cell proliferation regulators that include Erk1/2, D-type Cyclins, and Cyclin Dependent Kinases (CDKs), transcription factors such as NF-kβ, NRF2 and STATs, histone deacetylases HDAC1 and HDAC2, and angiogenic factors VEGF, FGFR1 and MIC-1 . Furthermore, while inhibiting oncogenic proteins, the phenolic compounds elevate the expression of tumor suppressor proteins p53, PTEN, p21, and p27 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, phenol concentrations were generally higher in the aquatic environments of northern rivers, such as the Hun River, Taizi River, and Liao River, compared to those in southern China . The ecological risk of phenol to aquatic organisms ranked from high to low during rainy, dry, and normal seasons, showing seasonal variation characteristics . Regarding spatial variation along the river, the ecological risk of phenol gradually increased from upper reaches, peaked in the middle reaches, and then decreased in the lower reaches . Considering the different species types, fish face a higher risk of toxic effects of phenol than invertebrates when exposed to phenol over a long period of time, probably due to the bioaccumulative nature of phenol .
科学研究应用
Phenol, 4-ethynyl- has diverse applications in scientific research:
相似化合物的比较
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyphenylacetylene: A similar compound with an ethynyl group at the para position.
属性
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


